Isoform Selectivity Profile: PANK3-Preferential Inhibition Versus Broad-Spectrum PANKi
Pantothenate kinase-IN-1 demonstrates a distinct isoform selectivity profile that differentiates it from the widely used broad-spectrum PANK inhibitor PANKi. While PANKi inhibits all three major human PANK isoforms with sub-100 nM potency (PANK1β: 70 nM; PANK2: 92 nM; PANK3: 25 nM) , Pantothenate kinase-IN-1 exhibits a more focused activity against PANK3 (IC50 = 0.51 µM) . This represents a PANK3/PANK1β selectivity ratio substantially different from PANKi's near-equipotent profile across isoforms.
| Evidence Dimension | PANK isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | PANK3: 0.51 µM (510 nM); PANK1β and PANK2 data not reported, indicating preferential PANK3 activity |
| Comparator Or Baseline | PANKi (Sigma 537983): PANK1β = 70 nM; PANK2 = 92 nM; PANK3 = 25 nM |
| Quantified Difference | Pantothenate kinase-IN-1 is ~20-fold less potent on PANK3 (510 nM vs. 25 nM) but offers distinct isoform selectivity; PANKi is a pan-PANK inhibitor with <100 nM potency across all three isoforms |
| Conditions | Radiochemical assay with 2.5 mM ATP for PANKi ; enzyme inhibition assay for Pantothenate kinase-IN-1 |
Why This Matters
For experiments requiring PANK3-specific modulation without confounding effects on PANK1β or PANK2, Pantothenate kinase-IN-1 provides cleaner target engagement interpretation than pan-inhibitors like PANKi.
